Dihydronitidine

Vue d'ensemble

Description

Dihydronitidine (DHN) is an alkaloid compound that is found in the roots of the plant Glaucium flavum. DHN has been the subject of numerous scientific studies due to its potential application in the treatment of various diseases. In

Applications De Recherche Scientifique

Anticancer Properties

Dihydronitidine, derived from Toddalia asiatica Lam , has demonstrated significant tumor-specific cytotoxicity , especially against human lung adenocarcinoma cells (A549). It induces apoptotic cell death in these cells by regulating cell cycle and cell death-related genes, and selectively accumulates within the cytosolic organelle of adenocarcinoma cells, highlighting its potential as an anticancer agent with tumor-selective properties (Iwasaki et al., 2006). Another study on benzo[c]phenanthridine derivatives from Toddalia asiatica Lam confirms the tumor-selective cytotoxicity of dihydronitidine, reinforcing its effectiveness as a potential anticancer agent, particularly against lung adenocarcinoma (Iwasaki et al., 2010).

Anti-Malarial Activity

Dihydronitidine has been identified as an active constituent in Zanthoxylum heitzii , showing potent activity against the malaria parasite Plasmodium falciparum. This compound was found to be the most effective among others tested, providing a potential lead for novel anti-malarial drugs and validating the traditional use of this plant in malaria treatment (Goodman et al., 2016).

Synthesis and Characterization

Research has been conducted on the synthesis of dihydronitidine and related alkaloids. A study outlines an approach for the synthesis of nitidine family alkaloids, including dihydronitidine, using Ni-catalyzed annulation reactions (Pallikonda et al., 2019). Another study presents an expeditious method for preparing a range of phenanthridine derivatives, including dihydronitidine, emphasizing its applications in the chemical field (De et al., 2014).

Antibacterial Properties

Dihydronitidine has shown antibacterial activity. A study on the bark of Zanthoxylum rhoifolium discovered seven benzophenanthridine alkaloids, including dihydronitidine, which demonstrated significant activity against Plasmodium falciparum, contributing to its traditional use as an antimalarial (Jullian et al., 2006). Also, novel nitro-benzo[c]phenanthridine alkaloids, including dihydronitidine derivatives, were isolated from Zanthoxylum atchoum and exhibited potent antibacterial activity against Staphylococcus aureus (Yao-Kouassi et al., 2015).

Colorectal Cancer Treatment

8-Acetonyldihydronitidine, a derivative of dihydronitidine, inhibits the proliferation of human colorectal cancer cells by activating p53, inducing cell cycle arrest and apoptosis. This indicates its potential as a therapeutic agent against colorectal cancer (Zhou et al., 2019).

Propriétés

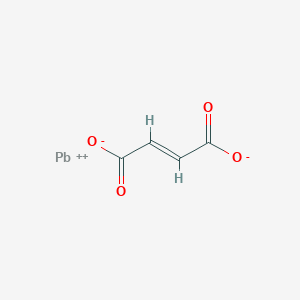

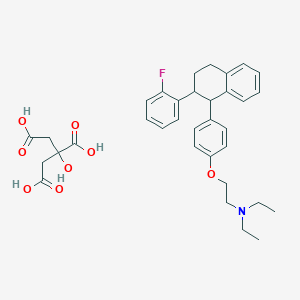

IUPAC Name |

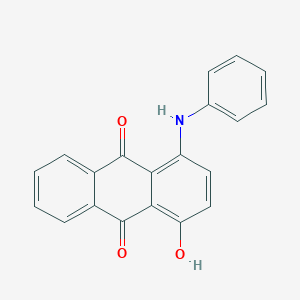

2,3-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-22-10-13-7-17(23-2)18(24-3)8-15(13)14-5-4-12-6-19-20(26-11-25-19)9-16(12)21(14)22/h4-9H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVOSXTZNVKGIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=CC(=C(C=C2C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156654 | |

| Record name | Dihydronitidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydronitidine | |

CAS RN |

13063-06-4 | |

| Record name | Dihydronitidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13063-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydronitidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013063064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydronitidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydronitidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B78216.png)